4-Chloro-2-methyl-3-(trifluoromethyl)benzoic acid
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Overview
Description
4-Chloro-2-methyl-3-(trifluoromethyl)benzoic acid is an organic compound with the molecular formula C9H6ClF3O2. This compound is characterized by the presence of a chloro group, a methyl group, and a trifluoromethyl group attached to a benzoic acid core. It is a white to off-white crystalline powder and is known for its applications in various fields, including pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-methyl-3-(trifluoromethyl)benzoic acid typically involves the trifluoromethylation of a suitable benzoic acid derivative. One common method is the radical trifluoromethylation of carbon-centered radical intermediates . This process can be carried out using reagents such as trifluoromethyl iodide (CF3I) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) under UV light or thermal conditions.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as the use of continuous flow reactors for the nitration and subsequent functionalization of benzoic acid derivatives . These methods ensure higher yields and better control over reaction conditions, making them suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-methyl-3-(trifluoromethyl)benzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be used for nucleophilic substitution.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted benzoic acids, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
4-Chloro-2-methyl-3-(trifluoromethyl)benzoic acid has several scientific research applications:
Medicine: It is explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Chloro-2-methyl-3-(trifluoromethyl)benzoic acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic pockets in proteins and enzymes. This interaction can modulate the activity of these proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
3-(Trifluoromethyl)benzoic acid: Similar in structure but lacks the chloro and methyl groups.
4-(Trifluoromethyl)benzoic acid: Similar but lacks the chloro and methyl groups.
4-Chloro-3-(trifluoromethyl)benzoic acid: Similar but lacks the methyl group.
Uniqueness
4-Chloro-2-methyl-3-(trifluoromethyl)benzoic acid is unique due to the presence of all three functional groups (chloro, methyl, and trifluoromethyl) on the benzoic acid core. This combination of groups imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C9H6ClF3O2 |
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Molecular Weight |
238.59 g/mol |
IUPAC Name |
4-chloro-2-methyl-3-(trifluoromethyl)benzoic acid |
InChI |
InChI=1S/C9H6ClF3O2/c1-4-5(8(14)15)2-3-6(10)7(4)9(11,12)13/h2-3H,1H3,(H,14,15) |
InChI Key |
RIBJHTHLAJQCTP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1C(F)(F)F)Cl)C(=O)O |
Origin of Product |
United States |
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